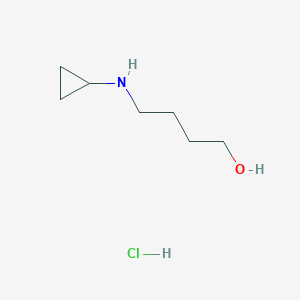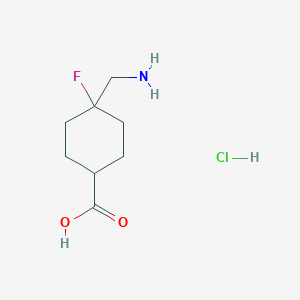
2-(4-(2-ブロモフェノキシ)-1H-ピラゾール-3-イル)-5-メトキシフェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, methoxy, and phenol groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
科学的研究の応用
2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the 2-bromophenoxy intermediate, which is then coupled with a pyrazole derivative
Synthesis of 2-bromophenoxy intermediate: This can be achieved by reacting 2-bromophenol with an appropriate phenol derivative under basic conditions.
Coupling with pyrazole: The 2-bromophenoxy intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst, such as palladium, to form the desired pyrazolyl compound.
Introduction of methoxyphenol group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the bromophenoxy and pyrazole groups suggests it may bind to proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
2-(4-(2-chlorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol: Similar structure but with a chlorine atom instead of bromine.
2-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol: Similar structure but with a fluorine atom instead of bromine.
2-(4-(2-iodophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can affect the compound’s binding affinity and specificity for its molecular targets.
特性
IUPAC Name |
2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-21-10-6-7-11(13(20)8-10)16-15(9-18-19-16)22-14-5-3-2-4-12(14)17/h2-9,20H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDZFCMVHIIKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)

![(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367486.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)

![Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2367497.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)



![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)
